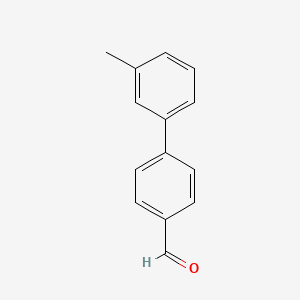

4-(3-Methylphenyl)benzaldehyde

Description

The exact mass of the compound 4-(3-Methylphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Methylphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-3-2-4-14(9-11)13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJIYJCRJKYCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374917 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-83-4 | |

| Record name | 4-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400744-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylphenyl)benzaldehyde (CAS 400744-83-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic organic chemistry.

Chemical and Physical Properties

4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is a solid organic compound. Its core structure consists of a benzaldehyde moiety linked to a 3-methylphenyl group at the 4-position. This substitution pattern influences its chemical reactivity and physical characteristics. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 4-(3-Methylphenyl)benzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 400744-83-4 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| Melting Point | 45-49 °C | |

| Boiling Point | 332.9 ± 21.0 °C (Predicted) | |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | >110 °C (>230 °F) |

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for 4-(3-Methylphenyl)benzaldehyde

| Spectroscopy | Predicted Features |

| ¹H NMR | Aldehydic Proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic Protons: 7.2-8.0 ppm (multiplets). Methyl Protons (CH₃): ~2.4 ppm (singlet). |

| ¹³C NMR | Carbonyl Carbon (C=O): ~192 ppm. Aromatic Carbons: 125-145 ppm. Methyl Carbon (CH₃): ~21 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp peak around 1700-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 196. Major Fragments: Loss of H (m/z 195), loss of CHO (m/z 167), and fragments corresponding to the biphenyl and tolyl moieties. |

Synthesis and Reactivity

4-(3-Methylphenyl)benzaldehyde is commonly synthesized via Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1]

Objective: To synthesize 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde from 3-methylphenylboronic acid and a suitable 4-formylphenyl derivative.

Materials:

-

Arylboronic acid (e.g., 3-methylphenylboronic acid) (0.5 mmol)

-

Potassium carbonate (K₂CO₃) (1 mmol, 138.0 mg)

-

Acetonitrile (MeCN) (2 mL)

-

Iodine (I₂) (0.75 mmol, 191 mg)

-

4-Formylphenylboronic acid (or a related acrylic boronic acid) (0.75 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5.6 mg)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

20 mL Schlenk tube

-

Magnetic stir bar

-

Oil bath

Procedure:

-

To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol) and K₂CO₃ (1 mmol).

-

Evacuate the tube and backfill with nitrogen (N₂) gas. Repeat this process twice.

-

Add acetonitrile (2 mL) and iodine (191 mg) to the tube at room temperature.

-

Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Add the acrylic boronic acid (0.75 mmol) and Pd(OAc)₂ (5.6 mg).

-

Stir the mixture at 80 °C for 12-16 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench with the addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

Purify the residue by silica gel column chromatography to obtain the target product, 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Applications in Research and Drug Development

4-(3-Methylphenyl)benzaldehyde serves as a valuable building block in organic synthesis. Its primary documented application is as a reagent in the preparation of a cyclodextrin-supported palladium complex, which is an efficient catalyst for Suzuki-Miyaura cross-coupling reactions.[1]

While direct biological activities of 4-(3-Methylphenyl)benzaldehyde have not been extensively reported, benzaldehyde derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various benzaldehyde derivatives have shown efficacy against different strains of bacteria and fungi.[2]

-

Anti-inflammatory Activity: Some benzaldehyde compounds have demonstrated anti-inflammatory properties.

-

Anticancer and Anti-proliferative Activity: Certain derivatives have been investigated for their potential as anticancer agents.[3]

The biphenyl scaffold present in 4-(3-Methylphenyl)benzaldehyde is a common structural motif in many pharmaceuticals. The introduction of the methyl and aldehyde functionalities provides handles for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-(3-Methylphenyl)benzaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The unique structural features of 4-(3-Methylphenyl)benzaldehyde make it a compound of interest for further exploration in synthetic and medicinal chemistry.

References

4-(3-Methylphenyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative of interest in various research and development applications.

Core Molecular Data

The essential molecular identifiers for 4-(3-Methylphenyl)benzaldehyde are summarized below. These data points are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C14H12O |

| Molecular Weight | 196.24 g/mol [1] |

Experimental Considerations

While specific experimental protocols are highly dependent on the research context, the data presented above are foundational for a range of common laboratory procedures:

-

Solution Preparation: The molecular weight is essential for accurately preparing solutions of known molarity for use in chemical synthesis, biological assays, or analytical measurements.

-

Stoichiometric Calculations: In synthetic chemistry, the molecular formula and weight are critical for calculating reactant and product stoichiometry, ensuring optimal reaction conditions and yields.

-

Analytical Chemistry: Techniques such as mass spectrometry rely on the precise molecular weight for compound identification and quantification. The molecular formula is used to predict the isotopic distribution pattern, aiding in spectral interpretation.

Logical Relationships of 4-(3-Methylphenyl)benzaldehyde

The following diagram illustrates the logical flow from the compound's nomenclature to its empirical formula and molecular weight.

References

Structural Characterization of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of 4-(3-Methylphenyl)benzaldehyde are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 400744-83-4 | [1] |

| Appearance | Predicted: White to off-white solid | |

| IUPAC Name | 4-(3-methylphenyl)benzaldehyde |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.7 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~7.5 | Multiplet | 2H | Aromatic protons on the 3-methylphenyl ring |

| ~7.3 | Multiplet | 2H | Aromatic protons on the 3-methylphenyl ring |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Aldehyde carbonyl carbon (C=O) |

| ~145.0 - 135.0 | Quaternary aromatic carbons |

| ~130.0 - 125.0 | Aromatic methine carbons (-CH) |

| ~21.5 | Methyl carbon (-CH₃) |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 152 | [M-CHO-CH₃]⁺ |

| 139 | [C₁₁H₇]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of 4-(3-Methylphenyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified 4-(3-Methylphenyl)benzaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the FID with a line broadening of 1-2 Hz and perform a Fourier transform.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-(3-Methylphenyl)benzaldehyde (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent).

-

Employ a temperature program, for instance, starting at 50°C for 2 minutes, then ramping to 250°C at a rate of 10°C/minute, and holding for 5 minutes.

-

-

MS Detection:

-

The eluent from the GC is directed into the EI source of the mass spectrometer.

-

Set the ionization energy to 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 4-(3-Methylphenyl)benzaldehyde powder directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Ensure the sample is in firm contact with the crystal using the pressure clamp.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background.

-

Identify the characteristic absorption bands corresponding to the aldehyde and aromatic functional groups.

-

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of 4-(3-Methylphenyl)benzaldehyde.

Caption: Workflow for Synthesis and Structural Characterization.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

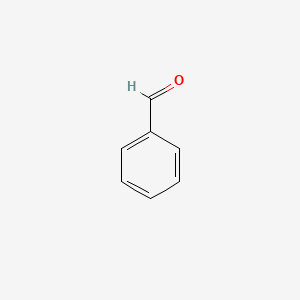

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

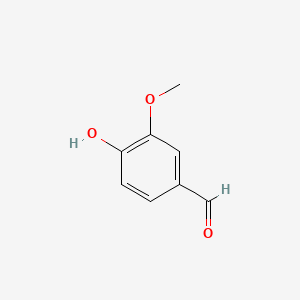

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde, 3-methyl- [webbook.nist.gov]

- 6. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzaldehyde, 4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(3-methylphenyl)benzaldehyde, a valuable biaryl intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-methylphenylboronic acid and 4-bromobenzaldehyde. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a complete spectroscopic characterization of the target compound.

Reaction Scheme

The synthesis proceeds through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2]

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 3-methylphenylboronic acid and 4-bromobenzaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful synthesis of 4-(3-methylphenyl)benzaldehyde. The expected yield is based on similar Suzuki-Miyaura coupling reactions reported in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Bromobenzaldehyde | 1.0 equiv | [3] |

| 3-Methylphenylboronic acid | 1.05 - 1.2 equiv | [3] |

| Catalyst System | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 0.003 equiv | [3] |

| Triphenylphosphine (PPh₃) | 0.009 equiv | [3] |

| Base | ||

| Sodium Carbonate (Na₂CO₃) | 1.2 equiv (2M aq. solution) | [3] |

| Solvent System | ||

| 1-Propanol / Water | ~5:2 (v/v) | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (~97-100 °C) | [3] |

| Reaction Time | 45 - 60 minutes | [3] |

| Expected Yield | 85 - 95% | [3] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

-

4-Bromobenzaldehyde

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Apparatus for flash column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 equiv), 3-methylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to dissolve the solids.

-

Addition of Reagents: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2M aqueous solution of sodium carbonate (1.2 equiv), and deionized water.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[3]

-

Workup: After the reaction is complete, cool the mixture and add deionized water. Stir the mixture open to the atmosphere for approximately 2.5 hours while it cools to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution, followed by saturated brine.

-

Decolorization and Drying: Transfer the organic solution to an Erlenmeyer flask and add activated carbon. Stir for 30 minutes. Add anhydrous sodium sulfate and continue stirring for another 15 minutes.

-

Purification: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude 4-(3-methylphenyl)benzaldehyde by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3] The pure product is typically a pale yellow solid.[3]

Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not available (expected to be similar to 4-biphenylcarboxaldehyde, 58-59 °C[3]) |

| CAS Number | 400744-83-4 |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2920, 2850 | Medium | Methyl C-H stretch |

| ~2820, 2720 | Medium | Aldehyde C-H stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.05 | s | 1H | -CHO |

| 7.95 | d, J = 8.0 Hz | 2H | Ar-H (ortho to CHO) |

| 7.70 | d, J = 8.0 Hz | 2H | Ar-H (meta to CHO) |

| 7.40 - 7.20 | m | 4H | Ar-H (m-tolyl group) |

| 2.42 | s | 3H | -CH₃ |

Note: The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 192.1 | C=O (aldehyde) |

| 147.0 | Ar-C (quaternary) |

| 140.0 | Ar-C (quaternary) |

| 138.5 | Ar-C (quaternary) |

| 135.5 | Ar-C (quaternary) |

| 130.2 | Ar-CH |

| 129.8 | Ar-CH |

| 129.0 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 124.5 | Ar-CH |

| 21.5 | -CH₃ |

Note: The predicted ¹³C NMR spectrum is based on the analysis of structurally similar compounds.

Mass Spectrometry (MS):

| m/z | Interpretation |

| 196 | [M]⁺ |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 152 | [M-CHO-CH₃]⁺ |

Visualizations

Experimental Workflow

References

Spectroscopic Profile of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 400744-83-4). Due to the limited availability of a complete set of experimentally-derived spectra in published literature, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

Chemical Name: 4-(3-Methylphenyl)benzaldehyde Alternate Name: 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde CAS Number: 400744-83-4[1] Molecular Formula: C₁₄H₁₂O Molecular Weight: 196.24 g/mol [1] Appearance: Light yellow to brown solid

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(3-Methylphenyl)benzaldehyde. These predictions are based on the analysis of its functional groups and comparison with data from analogous compounds such as benzaldehyde and 4-methylbenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.9 - 8.0 | Doublet | 2H | Aromatic (ortho to -CHO) |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic (meta to -CHO) |

| ~7.3 - 7.5 | Multiplet | 3H | Aromatic (3-methylphenyl) |

| ~7.2 - 7.3 | Multiplet | 1H | Aromatic (3-methylphenyl) |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~145 | Aromatic Quaternary Carbon |

| ~140 | Aromatic Quaternary Carbon |

| ~139 | Aromatic Quaternary Carbon |

| ~136 | Aromatic Quaternary Carbon |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~21 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2920, ~2860 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~830 | Strong | para-Disubstituted Benzene C-H Bend |

| ~780, ~690 | Strong | meta-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 196 | [M]⁺ (Molecular Ion) |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic aldehydes like 4-(3-Methylphenyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Methylphenyl)benzaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as 4-(3-Methylphenyl)benzaldehyde.

References

A Technical Guide to the Purity and Analytical Standards of 4-(3-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for 4-(3-Methylphenyl)benzaldehyde, a key intermediate in various synthetic applications, including pharmaceutical research and development. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.

Introduction

4-(3-Methylphenyl)benzaldehyde, with the chemical formula C₁₄H₁₂O, is an aromatic aldehyde whose purity is critical for its intended applications. The presence of impurities can significantly impact the yield, safety, and efficacy of downstream products in drug development and other sensitive research areas. Therefore, robust analytical methods are essential to ensure the quality and consistency of this starting material.

Purity Specifications and Impurity Profile

While formal, universally recognized purity standards for 4-(3-Methylphenyl)benzaldehyde are not extensively published, typical purity levels offered by commercial suppliers range from >97% to 99% as determined by High-Performance Liquid Chromatography (HPLC). The required purity is dictated by the specific application, with more stringent requirements for pharmaceutical and cGMP (current Good Manufacturing Practices) applications.

The primary synthesis route for 4-(3-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction, while efficient, can lead to a range of process-related impurities.

Table 1: Potential Impurities in 4-(3-Methylphenyl)benzaldehyde

| Impurity Name | Structure | Origin | Potential Impact |

| 4-Bromobenzaldehyde | Br-C₆H₄-CHO | Unreacted starting material | May lead to the formation of undesired byproducts in subsequent reactions. |

| 3-Methylphenylboronic acid | CH₃-C₆H₄-B(OH)₂ | Unreacted starting material | Can interfere with downstream processes and purification. |

| 3,3'-Dimethylbiphenyl | CH₃-C₆H₄-C₆H₄-CH₃ | Homocoupling of 3-methylphenylboronic acid | Can be difficult to separate from the desired product and may have its own biological activity. |

| Biphenyl-4-carbaldehyde | C₆H₅-C₆H₄-CHO | Homocoupling of 4-bromobenzaldehyde | Similar to the desired product, making separation challenging. |

| Palladium catalyst residues | - | Catalyst from the Suzuki-Miyaura reaction | Heavy metal contamination is a significant concern in pharmaceutical applications. |

| Solvents | - | Residual solvents from reaction and purification | Must be controlled within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C). |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 4-(3-Methylphenyl)benzaldehyde.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 4-(3-Methylphenyl)benzaldehyde and quantifying its impurities. A reversed-phase method is typically employed.

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable ratio (e.g., 60:40 A:B), ramp to a higher concentration of B over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It offers high specificity due to mass spectrometric detection.

Table 3: Recommended GC-MS Method Parameters

| Parameter | Recommended Condition |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full scan (m/z 40-450) for impurity identification; Selected Ion Monitoring (SIM) for quantification of known impurities. |

Spectroscopic Methods

Spectroscopic analysis is crucial for the structural confirmation of 4-(3-Methylphenyl)benzaldehyde.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton is expected to appear as a singlet around 9.9-10.1 ppm. Aromatic protons will be observed in the range of 7.3-7.9 ppm, and the methyl protons will appear as a singlet around 2.4 ppm.

-

IR (Infrared) Spectroscopy: Confirms the presence of key functional groups. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak [M]⁺ for 4-(3-Methylphenyl)benzaldehyde would be observed at m/z 196.

Experimental Protocols

HPLC Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of 4-(3-Methylphenyl)benzaldehyde reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

GC-MS Sample Preparation

-

Standard and Sample Solutions: Prepare 1 mg/mL stock solutions in a suitable solvent such as dichloromethane or ethyl acetate.

-

Dilute the stock solutions to a final concentration of approximately 10-100 µg/mL for analysis.

Visualized Workflows

The following diagrams illustrate the general workflows for the analysis of 4-(3-Methylphenyl)benzaldehyde.

Caption: HPLC analysis workflow for 4-(3-Methylphenyl)benzaldehyde.

Caption: Synthesis pathway and potential impurity formation.

Conclusion

The quality of 4-(3-Methylphenyl)benzaldehyde is paramount for its successful use in research and development, particularly in the pharmaceutical industry. A thorough understanding of its potential impurity profile, coupled with the implementation of robust analytical methods such as HPLC and GC-MS, is essential for ensuring the identity, purity, and quality of this important chemical intermediate. The methodologies and data presented in this guide provide a solid foundation for the development and validation of analytical procedures tailored to specific research and manufacturing needs.

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-(3-Methylphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylphenyl)benzaldehyde is a biaryl aromatic aldehyde with a chemical structure featuring a formyl group attached to a biphenyl scaffold, which includes a methyl substituent on the second phenyl ring. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The reactivity of the aldehyde group is central to its synthetic utility, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde functionality in 4-(3-Methylphenyl)benzaldehyde, including key reactions, detailed experimental protocols for analogous systems, and potential applications in drug discovery.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in 4-(3-Methylphenyl)benzaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The biphenyl system, with its extended π-conjugation, influences the reactivity of the aldehyde. The tolyl group (3-methylphenyl) can have a modest electronic effect on the reactivity of the distant aldehyde group. Key reactions involving the aldehyde functionality include nucleophilic additions, oxidations, reductions, and condensation reactions.

Key Chemical Transformations

The aldehyde group of 4-(3-Methylphenyl)benzaldehyde can undergo a variety of important chemical reactions, forming the basis for the synthesis of a wide array of more complex molecules. Due to the limited availability of specific experimental data for 4-(3-Methylphenyl)benzaldehyde, the following sections will provide detailed protocols for the closely related and structurally analogous compound, 4-phenylbenzaldehyde. These protocols serve as a strong predictive model for the reactivity of the target molecule.

Nucleophilic Addition Reactions

1. Grignard Reaction for the Synthesis of Diaryl Methanols

Grignard reagents readily add to the electrophilic carbonyl carbon of aromatic aldehydes to form secondary alcohols. This reaction is a powerful tool for creating carbon-carbon bonds and accessing complex molecular scaffolds.[1]

Table 1: Quantitative Data for the Grignard Reaction of an Analogous Aromatic Aldehyde

| Reactant 1 | Grignard Reagent | Product | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzaldehyde | Phenylmagnesium Bromide | Diphenylmethanol | Diethyl ether | Not Specified | Not Specified | High | [2] |

Experimental Protocol: Grignard Reaction of 4-Phenylbenzaldehyde with Phenylmagnesium Bromide (Analogous System)

Materials:

-

4-Phenylbenzaldehyde

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of 4-phenylbenzaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding diaryl methanol.

2. Wittig Reaction for the Synthesis of Stilbene Derivatives

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[3] For aromatic aldehydes like 4-(3-Methylphenyl)benzaldehyde, this reaction provides a direct route to stilbene derivatives, which are known for their diverse biological activities.[4][5][6][7][8]

Table 2: Quantitative Data for the Wittig Reaction of an Analogous Aromatic Aldehyde

| Aldehyde | Wittig Reagent | Product | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 4-Phenylbenzaldehyde | Benzyltriphenylphosphonium chloride | 4-Stilbenylbenzene | NaH | THF | 12 h | Reflux | >90 | [9] |

Experimental Protocol: Wittig Reaction of 4-Phenylbenzaldehyde with Benzyltriphenylphosphonium chloride (Analogous System)

Materials:

-

4-Phenylbenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Ylide Generation: To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, a solution of benzyltriphenylphosphonium chloride in anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature for 1 hour to generate the ylide.

-

Reaction with Aldehyde: A solution of 4-phenylbenzaldehyde in anhydrous THF is added to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by the addition of saturated ammonium chloride solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the stilbene derivative.

Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[10][11] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.

Table 3: Quantitative Data for the Knoevenagel Condensation of an Analogous Aromatic Aldehyde

| Aldehyde | Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | Piperidine | Ethanol | 1 h | Reflux | High | [11] |

Experimental Protocol: Knoevenagel Condensation of 4-Phenylbenzaldehyde with Malononitrile (Analogous System)

Materials:

-

4-Phenylbenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenylbenzaldehyde and malononitrile in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: The mixture is refluxed for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the product often crystallizes out of the solution. The solid product is collected by filtration, washed with cold ethanol, and dried.

Oxidation and Reduction Reactions

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol: Oxidation of 4-Phenylbenzaldehyde (Analogous System)

Materials:

-

4-Phenylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide

-

Sodium bisulfite

-

Hydrochloric acid

Procedure:

-

A solution of potassium permanganate in aqueous sodium hydroxide is added dropwise to a solution of 4-phenylbenzaldehyde in a suitable solvent (e.g., acetone/water) at 0 °C.

-

The mixture is stirred at room temperature until the purple color of the permanganate disappears.

-

The reaction is quenched by the addition of sodium bisulfite solution.

-

The mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

Experimental Protocol: Reduction of 4-Phenylbenzaldehyde (Analogous System)

Materials:

-

4-Phenylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

4-Phenylbenzaldehyde is dissolved in methanol at 0 °C.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the alcohol.

Role in Drug Discovery and Signaling Pathways

While direct involvement of 4-(3-Methylphenyl)benzaldehyde in specific signaling pathways is not extensively documented, its derivatives, particularly stilbenes, have garnered significant attention in medicinal chemistry for their wide range of biological activities.[4][5][6][7][8] Stilbene derivatives have been reported to exhibit anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[4][8] The synthesis of such derivatives from 4-(3-Methylphenyl)benzaldehyde highlights its importance as a scaffold in the development of potential therapeutic agents. The biphenyl moiety itself is a common structural feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[12]

Conclusion

The aldehyde group of 4-(3-Methylphenyl)benzaldehyde is a versatile functional handle that allows for a multitude of chemical transformations. Its reactivity in nucleophilic addition, condensation, oxidation, and reduction reactions makes it a key intermediate in the synthesis of complex organic molecules. While specific quantitative data for this particular molecule is sparse, the well-established reactivity of the analogous 4-phenylbenzaldehyde provides a reliable framework for designing synthetic routes. The potential to synthesize biologically active stilbene derivatives underscores the importance of 4-(3-Methylphenyl)benzaldehyde in the field of drug discovery and development. This guide provides researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. researchgate.net [researchgate.net]

- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its expected characteristics based on the well-understood principles of physical organic chemistry and the known properties of related biphenyl and aromatic aldehyde compounds. Furthermore, this guide furnishes detailed experimental and computational protocols to enable researchers to determine the precise electronic characteristics of this molecule. This includes methodologies for UV-Vis spectroscopy, cyclic voltammetry, and Density Functional Theory (DFT) calculations. The aim is to equip researchers with the foundational knowledge and practical frameworks necessary to investigate the electronic structure and potential applications of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde in fields such as medicinal chemistry and materials science.

Introduction

3'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a bi-aryl organic compound featuring a biphenyl core structure, which is prevalent in many biologically active molecules and functional materials. The electronic properties of such molecules are of paramount importance as they govern their interactions with biological targets, their photophysical behavior, and their reactivity. The presence of the aldehyde group, a known electron-withdrawing group, and the methyl group, a weak electron-donating group, on the biphenyl framework is expected to result in a unique electronic distribution, influencing its potential as a synthetic intermediate in drug discovery or as a component in organic electronics. This guide will delve into the theoretical basis for its electronic properties and provide the means for their empirical determination.

Predicted Spectroscopic and Electronic Properties

The electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde can be inferred by considering the contributions of its constituent parts: the biphenyl system and the substituent groups.

2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, the primary absorption bands are expected to arise from π → π* transitions within the conjugated biphenyl system and n → π* transitions associated with the carbonyl group of the aldehyde.

-

π → π Transitions:* The extended π-conjugation of the biphenyl system will likely result in strong absorption bands in the UV region. The presence of substituents (methyl and aldehyde groups) can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted biphenyl. The methyl group, being weakly electron-donating, may cause a slight red shift, while the electron-withdrawing aldehyde group can also extend the conjugation and lead to a red shift.

-

n → π Transitions:* The aldehyde's carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. The transition of these electrons to an anti-bonding π* orbital is also possible. These n → π* transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

The expected UV-Vis absorption data, based on similar aromatic aldehydes, is summarized in the table below.

| Parameter | Expected Value | Notes |

| λmax (π → π) | ~250-300 nm | Strong absorption. The exact value is sensitive to the solvent polarity. |

| λmax (n → π) | ~300-350 nm | Weak absorption. May be obscured by the stronger π → π* band. |

2.2. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and the energy required for electronic excitation.

-

HOMO: The HOMO is likely to be distributed across the electron-rich biphenyl rings.

-

LUMO: The LUMO is expected to be localized more towards the electron-withdrawing aldehyde group.

-

HOMO-LUMO Gap: The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde) groups on the biphenyl scaffold is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted biphenyl, making electronic transitions more accessible.

A summary of anticipated electrochemical and computational data is presented below.

| Parameter | Expected Value | Method of Determination |

| Oxidation Potential (Eox) | To be determined | Cyclic Voltammetry |

| Reduction Potential (Ered) | To be determined | Cyclic Voltammetry |

| HOMO Energy | To be determined | Cyclic Voltammetry / DFT |

| LUMO Energy | To be determined | Cyclic Voltammetry / DFT |

| HOMO-LUMO Gap | To be determined | UV-Vis Spectroscopy / DFT |

Experimental Protocols

3.1. UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

-

3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "blank" scan to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow for UV-Vis Spectroscopy.

3.2. Cyclic Voltammetry (CV)

This protocol describes the determination of the oxidation and reduction potentials of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

-

3'-methyl-[1,1'-biphenyl]-4-carbaldehyde

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for purging

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

-

Solution Preparation: Dissolve the compound (typically 1-5 mM) and the supporting electrolyte in the solvent in the electrochemical cell.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Immerse the electrodes in the solution.

-

Set the potential window to a range where the oxidation and reduction of the compound are expected.

-

Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Record the current response as a function of the applied potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

-

From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas (relative to a ferrocene/ferrocenium standard).

-

Workflow for Cyclic Voltammetry.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method to predict the electronic properties of molecules.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

A molecular visualization software (e.g., GaussView, Avogadro).

Procedure:

-

Molecule Building: Construct the 3D structure of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde using a molecular builder.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties. This will provide the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Extraction: From the output file, extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap. The molecular orbital shapes can also be visualized.

Workflow for DFT Calculations.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic properties of 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, along with detailed protocols for their experimental and computational determination. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group on the conjugated biphenyl system suggests interesting electronic characteristics that warrant further investigation. The methodologies outlined herein offer a clear path for researchers to obtain precise data on the spectroscopic and electrochemical behavior of this molecule, which will be invaluable for its potential applications in drug development and materials science.

Commercial Availability and Synthetic Protocols of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(3-Methylphenyl)benzaldehyde (CAS No. 400744-83-4), a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Furthermore, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, along with illustrative diagrams to clarify the reaction pathway and experimental workflow.

Commercial Availability

4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is available from a number of chemical suppliers. While specific quantitative data such as purity, available quantities, and pricing are subject to change and should be confirmed directly with the suppliers, the following table summarizes known vendors of this compound.

| Supplier | Website | Notes |

| 2a biotech | --INVALID-LINK-- | Lists the product under catalog number 2A-9084051.[1] |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Lists the compound and its CAS number.[2] |

| AK Scientific, Inc. | --INVALID-LINK-- | Listed as a supplier for 3'-Methyl[1,1'-biphenyl]-4-carbaldehyde.[3] |

| ChemScene | --INVALID-LINK-- | Provides the chemical structure, formula, and molecular weight. |

| Xiamen Equation Chemical Co., Ltd. | --INVALID-LINK-- | Lists the product with its CAS number.[4] |

| Bide Pharmatech Ltd. | Not available | Mentioned as a supplier by ChemicalBook. |

| Bellen Chemistry Co., Ltd. | Not available | Mentioned as a supplier by ChemicalBook. |

| Nanjing YakeLun Pharmaceutical Co., Ltd. | Not available | Mentioned as a supplier by ChemicalBook. |

| Cochemical Ltd. | Not available | Mentioned as a supplier by ChemicalBook. |

Note: Researchers are advised to contact the suppliers directly to obtain the most current information on product specifications, availability, and pricing.

Synthesis of 4-(3-Methylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(3-Methylphenyl)benzaldehyde can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[5][6] The reaction involves the coupling of an aryl halide (4-bromobenzaldehyde) with an arylboronic acid (3-methylphenylboronic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(3-Methylphenyl)benzaldehyde.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.[7]

Materials:

-

4-Bromobenzaldehyde

-

3-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

-

Nitrogen gas

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), 3-methylphenylboronic acid (1.05 eq), and 1-propanol. Purge the flask with nitrogen gas.

-

Reagent Addition: Stir the mixture at room temperature for approximately 30 minutes until the solids dissolve. To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M aqueous solution of sodium carbonate (1.20 eq), and deionized water.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A color change from yellow to dark red or black is often indicative of reaction completion.[7]

-

Work-up: Once the reaction is complete (typically after 45-60 minutes at reflux), remove the heat source and add deionized water to the hot mixture.[7] Allow the mixture to cool to room temperature while stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with a 5% aqueous sodium bicarbonate solution and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. For decolorization, the solution can be treated with activated carbon, followed by filtration.

-

Isolation: Concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes, to yield the final product as pale yellow crystals.[7]

Experimental Workflow

Caption: General experimental workflow for the synthesis of 4-(3-Methylphenyl)benzaldehyde.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. scbt.com [scbt.com]

- 3. 3'-Methyl[1,1'-biphenyl]-4-carbaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. equationchemical.com [equationchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling: Synthesis of 4-(3-Methylphenyl)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(3-Methylphenyl)benzaldehyde, a valuable biphenyl intermediate, via the palladium-catalyzed coupling of 4-formylphenylboronic acid and 3-bromotoluene. Biphenyl aldehyde scaffolds are crucial building blocks in the development of pharmaceuticals, advanced materials, and fine chemicals.[2] This protocol offers a robust methodology for researchers engaged in medicinal chemistry and materials science, detailing reaction setup, optimization parameters, and product purification.

Introduction

Developed by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling reaction has become a preeminent method for constructing biaryl systems.[1][3][4] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3][5] Key advantages of this reaction include its mild conditions, compatibility with a wide range of functional groups (including aldehydes), and the use of relatively non-toxic and stable boronic acid reagents.[6][4]

The target molecule, 4-(3-Methylphenyl)benzaldehyde, incorporates the biphenyl moiety, a privileged structure in drug discovery known for its favorable pharmacokinetic properties and ability to interact with biological targets such as the androgen receptor.[7][8] Its synthesis serves as an excellent practical example of the Suzuki-Miyaura reaction's utility.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 3-bromotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][3][9]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., 4-formylphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid.[3][5][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][9]

Application Notes

The synthesis of substituted biphenyl aldehydes is of significant interest to the pharmaceutical industry. These compounds serve as key intermediates for synthesizing complex molecules with potential therapeutic applications, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[7][2] The aldehyde functional group is particularly useful as it allows for a wide array of subsequent chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, providing access to a diverse chemical space for drug discovery programs.

Experimental Protocol: Synthesis of 4-(3-Methylphenyl)benzaldehyde

This protocol details the coupling of 3-bromotoluene with 4-formylphenylboronic acid.

Reaction Scheme:

(3-Bromotoluene) + (4-Formylphenylboronic acid) --[Pd Catalyst, Base, Solvent]--> 4-(3-Methylphenyl)benzaldehyde

Materials and Reagents:

-

3-Bromotoluene (1.0 equiv.)

-

4-Formylphenylboronic acid (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Detailed Methodology

1. Reaction Setup: a. To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 3-bromotoluene (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.). b. Seal the flask with a septum. c. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

2. Reaction Execution: a. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe. b. Place the flask in a preheated oil bath or heating mantle set to 85-90 °C. c. Stir the reaction mixture vigorously for 4-12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up Procedure: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(3-Methylphenyl)benzaldehyde.

5. Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Reaction Parameter Optimization

The yield and purity of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides representative data on how varying these parameters can influence the outcome of the reaction for a generic aryl aldehyde synthesis.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 4 | 92 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 | 12 | 78 |

| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | 88 |

This data is illustrative for optimizing a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Experimental Workflow Diagram

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle with appropriate care.

-

Organic solvents like dioxane and toluene are flammable. Avoid open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for 4-(3-Methylphenyl)benzaldehyde in the Synthesis of a Cyclodextrin-Supported Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of a hypothetical application of 4-(3-methylphenyl)benzaldehyde as a reagent in the development of a novel cyclodextrin-supported catalyst. Cyclodextrins (CDs) are macrocyclic oligosaccharides that can be chemically modified to create catalysts with unique properties, combining the molecular recognition capabilities of the cyclodextrin cavity with the catalytic activity of an attached functional group.[1][2] In this application note, we describe the synthesis, characterization, and catalytic application of a β-cyclodextrin derivative functionalized with 4-(3-methylphenyl)benzaldehyde, hereinafter referred to as β-CD-N-MPBA (β-Cyclodextrin-N-(4-(3-methylphenyl)benzyl)amine).